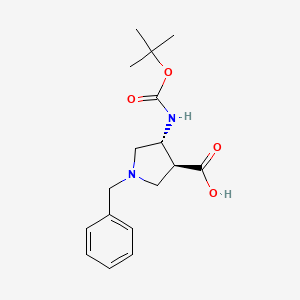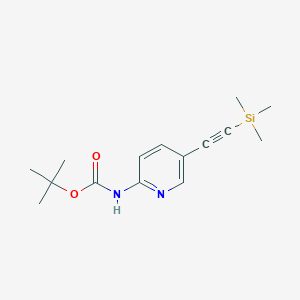
4-((4-cyano-2-nitrophényl)amino)pipéridine-1-carboxylate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate: is a complex organic compound with the molecular formula C17H22N4O4 . This compound is notable for its unique structure, which includes a piperidine ring substituted with a cyano and nitro group on the phenyl ring, and a tert-butyl ester group on the piperidine nitrogen. It is used in various chemical and pharmaceutical research applications due to its versatile reactivity and potential biological activity.
Applications De Recherche Scientifique
tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: For studying the interactions of piperidine derivatives with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate is a 4-aryl piperidine . It is primarily used as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation . The compound’s primary targets are proteins that are marked for degradation .
Mode of Action
The compound interacts with its protein targets by binding to them, which flags the proteins for degradation . This interaction results in changes to the protein structure, leading to its recognition by the cell’s degradation machinery .
Biochemical Pathways
The affected biochemical pathway is the ubiquitin-proteasome system, a major pathway responsible for protein degradation in cells . The compound’s action leads to the degradation of specific proteins, affecting their downstream effects and altering cellular functions .
Result of Action
The result of the compound’s action is the targeted degradation of specific proteins . This can lead to changes in cellular functions, depending on the roles of the degraded proteins . For example, if the targeted proteins are involved in disease processes, their degradation could potentially alleviate disease symptoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate typically involves the reaction of 4-fluoro-3-nitrobenzonitrile with 4-amino-1-Boc-piperidine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Nucleophilic substitution: where the amino group of 4-amino-1-Boc-piperidine attacks the fluoro-substituted aromatic ring.
Protection and deprotection steps: to manage the reactivity of functional groups during the synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. Industrial production may also incorporate continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Hydrogenation: Using hydrogen gas and a palladium catalyst for reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Acids or bases: For hydrolysis reactions.
Major Products:
Amino derivatives: From the reduction of the nitro group.
Substituted piperidines: From nucleophilic substitution reactions.
Carboxylic acids: From hydrolysis of the ester group.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate : Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
- tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate : Another piperidine derivative with different substituents on the aromatic ring.
Uniqueness: tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate is unique due to the presence of both cyano and nitro groups on the aromatic ring, which confer distinct reactivity and potential biological activity compared to other piperidine derivatives.
Propriétés
IUPAC Name |
tert-butyl 4-(4-cyano-2-nitroanilino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-17(2,3)25-16(22)20-8-6-13(7-9-20)19-14-5-4-12(11-18)10-15(14)21(23)24/h4-5,10,13,19H,6-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGKNHSNDDFAMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594291 |
Source


|
| Record name | tert-Butyl 4-(4-cyano-2-nitroanilino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320406-05-1 |
Source


|
| Record name | tert-Butyl 4-(4-cyano-2-nitroanilino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
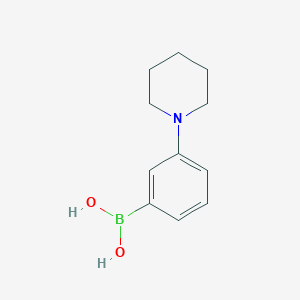
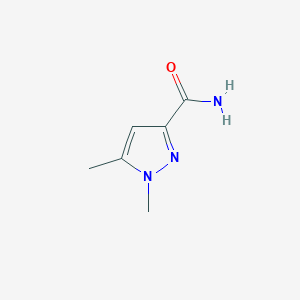
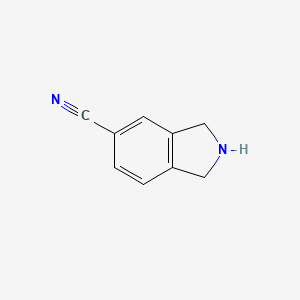



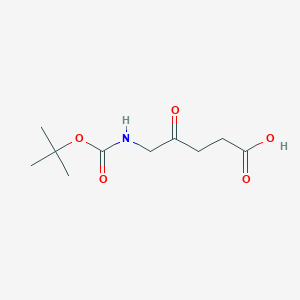
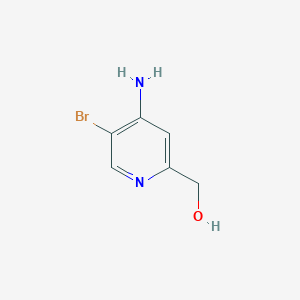

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1320004.png)
![(9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1320005.png)

